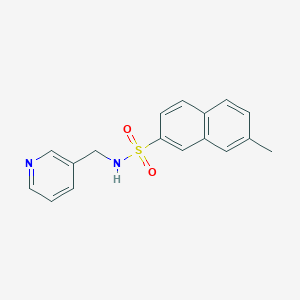
7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide, also known as JNJ-26481585, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to have anti-cancer and anti-inflammatory properties.
Mécanisme D'action
7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide exerts its therapeutic effects by inhibiting HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation is a key regulator of gene expression, and HDAC inhibitors like this compound increase histone acetylation, leading to changes in gene expression. This compound also inhibits the deacetylation of non-histone proteins, such as transcription factors, leading to further changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. In neurodegenerative disorders, this compound reduces inflammation and oxidative stress by inhibiting the expression of pro-inflammatory genes and increasing the expression of anti-inflammatory genes. In inflammatory diseases, this compound reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the expression of inflammatory genes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide is its specificity for HDAC enzymes, which reduces the risk of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, making it a potential therapeutic agent for neurodegenerative disorders. However, this compound has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential to induce cytotoxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of this compound. Finally, further studies are needed to understand the long-term effects of this compound on gene expression and epigenetic regulation.
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It exerts its effects by inhibiting HDAC enzymes, leading to changes in gene expression and biochemical and physiological effects. Although it has some limitations for lab experiments, this compound has several advantages, including its specificity for HDAC enzymes and its ability to penetrate the blood-brain barrier. Future research on this compound will likely focus on its potential therapeutic applications in other diseases and the development of more potent and selective HDAC inhibitors.
Méthodes De Synthèse
The synthesis of 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide involves a multi-step process that includes the reaction of 2-naphthalenesulfonyl chloride with 3-pyridinemethanol, followed by the reaction of the resulting intermediate with 7-methyl-1,2,3,4-tetrahydroisoquinoline. The final product is purified using column chromatography.
Applications De Recherche Scientifique
7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. In inflammatory diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
7-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-13-4-5-15-6-7-17(10-16(15)9-13)22(20,21)19-12-14-3-2-8-18-11-14/h2-11,19H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRJRAWZXAEIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

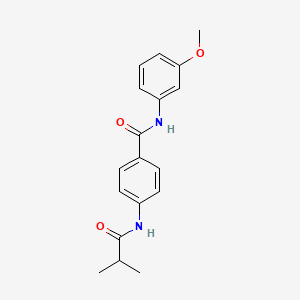
![4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline](/img/structure/B5808050.png)
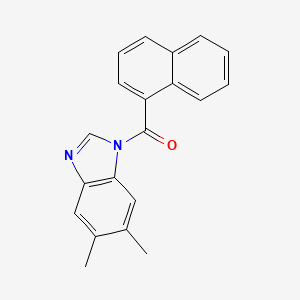
![2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5808062.png)
![4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide](/img/structure/B5808069.png)
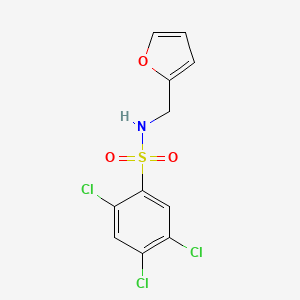
![N-cyclohexyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5808091.png)
![N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5808099.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5808104.png)
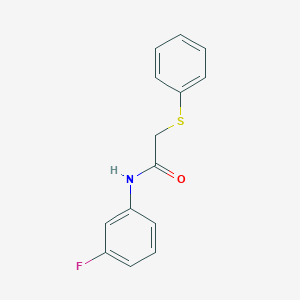
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B5808110.png)
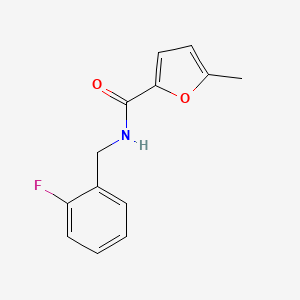
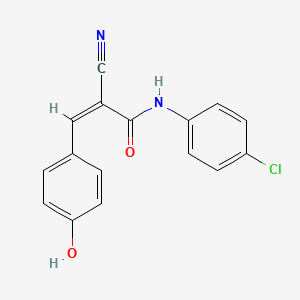
![N-(4-ethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5808139.png)